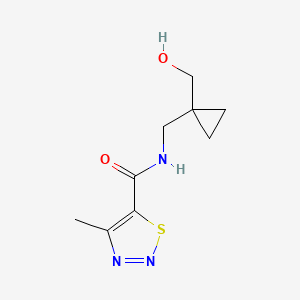

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of cyclopropane, which is a three-membered ring compound. The presence of the thiadiazole group (a five-membered ring containing two nitrogen atoms and a sulfur atom) and the carboxamide group (a carbonyl group attached to an amine) suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space. The cyclopropane ring is likely to adopt a planar conformation due to its small size, while the thiadiazole ring could potentially adopt different conformations depending on the presence of any substituents .Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo a variety of chemical reactions, including ring-opening reactions. The presence of the thiadiazole and carboxamide groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make this compound more soluble in polar solvents .Applications De Recherche Scientifique

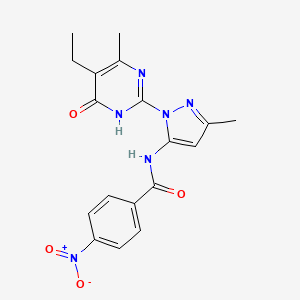

Synthesis and Biological Activity

The compound's derivatives, including those within the thiadiazole category, have been synthesized and evaluated for their biological activities. The synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles and their effects on DNA methylation levels indicate a focused interest in exploring the biological significance of these compounds. Such derivatives were synthesized bearing pharmacologically active moieties, revealing some compounds' ability to inhibit tumor DNA methylation in vitro, with certain compounds showing significant activity for further in vivo studies (Hovsepyan et al., 2019).

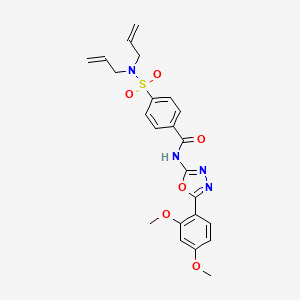

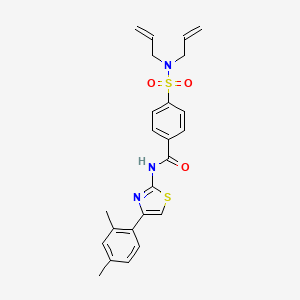

Anticancer and Antimicrobial Properties

Research extends into the pharmacological evaluation of thiadiazole derivatives, highlighting their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. For example, the synthesis and pharmacological evaluation of several bis-heterocyclic derivatives incorporating thiadiazole moieties showed significant antimicrobial spectrum and potent anti-inflammatory, analgesic, and ulcerogenic activities, which were further evaluated for lesser toxicity (Ravindra Kumar & Hament Panwar, 2015).

Novel Synthesis Approaches

Innovative synthesis methods for thiadiazole derivatives have been explored, such as microwave-assisted synthesis, indicating a trend towards more efficient and eco-friendly synthesis routes. These novel methods not only yield thiadiazole derivatives efficiently but also open the door for exploring these compounds' potential anticancer activities through in vitro evaluations against various cancer cell lines, demonstrating some derivatives' promising anticancer properties (Tiwari et al., 2017).

Structure-Activity Relationship

The exploration of structure-activity relationships (SAR) through the synthesis of derivatives further emphasizes the scientific interest in modifying the thiadiazole core to enhance biological activities. For instance, the study of pyrazole derivatives as photosynthetic electron transport inhibitors showcases the approach to understanding how structural modifications impact biological efficacy, providing insights into designing more effective bioactive compounds (Vicentini et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-6-7(15-12-11-6)8(14)10-4-9(5-13)2-3-9/h13H,2-5H2,1H3,(H,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYQAKZPCZWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)

![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)